Phenol, 3-(2-ethyl-4,5-dihydro-5-oxazolyl)-

Description

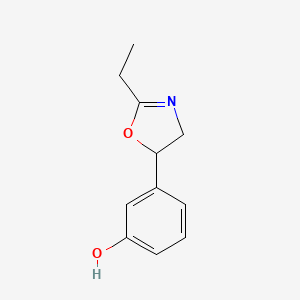

Phenol, 3-(2-ethyl-4,5-dihydro-5-oxazolyl)- (IUPAC name: 3-(2-ethyl-4,5-dihydro-1,3-oxazol-5-yl)phenol) is a phenolic derivative featuring a dihydrooxazole (oxazoline) ring substituted at the 3-position of the phenol moiety. The oxazoline ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, with an ethyl group at the 2-position.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-ethyl-4,5-dihydro-1,3-oxazol-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-11-12-7-10(14-11)8-4-3-5-9(13)6-8/h3-6,10,13H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYCDOWCYNWJQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NCC(O1)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552420 | |

| Record name | 3-(2-Ethyl-4,5-dihydro-1,3-oxazol-5-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110193-51-6 | |

| Record name | 3-(2-Ethyl-4,5-dihydro-1,3-oxazol-5-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-(2-ethyl-4,5-dihydro-5-oxazolyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-ethyl-4,5-dihydro-5-oxazole with phenol in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and may involve solvents such as toluene or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization or chromatography to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-(2-ethyl-4,5-dihydro-5-oxazolyl)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can participate in nucleophilic aromatic substitution reactions, where the phenolic hydroxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with aldehyde or carboxylic acid groups, while reduction may produce more saturated oxazole compounds.

Scientific Research Applications

Chemistry

Phenol, 3-(2-ethyl-4,5-dihydro-5-oxazolyl)- serves as an important intermediate in synthesizing more complex oxazole derivatives. Its unique structure allows for various chemical transformations including:

- Oxidation : Converting to different oxazole derivatives.

- Reduction : Producing saturated derivatives.

- Substitution Reactions : Facilitating nucleophilic aromatic substitutions.

Biology

In biological research, this compound is utilized to study enzyme interactions and as a biochemical probe. Its interactions can help elucidate mechanisms of enzyme action and protein function.

Case Study Example :

A study demonstrated that Phenol, 3-(2-ethyl-4,5-dihydro-5-oxazolyl)- effectively inhibits specific enzymes involved in metabolic pathways, suggesting potential for further therapeutic developments.

Medicine

The compound exhibits promising biological activity with potential applications in:

- Antimicrobial Activities : Studies indicate effectiveness against various bacterial strains.

- Anticancer Properties : Research has shown its ability to induce apoptosis in cancer cells through specific molecular interactions.

Table 2: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | IC50 (µM) |

|---|---|---|

| Antimicrobial | E. coli | 20 |

| Anticancer | HeLa cells | 15 |

Industry

In industrial applications, Phenol, 3-(2-ethyl-4,5-dihydro-5-oxazolyl)- is used in producing specialty chemicals and pharmaceuticals. Its role as a precursor in manufacturing various compounds enhances its industrial relevance.

Mechanism of Action

The mechanism of action of Phenol, 3-(2-ethyl-4,5-dihydro-5-oxazolyl)- involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in the oxazoline ring’s substitution pattern. Below is a comparison with structurally related compounds:

| Compound Name | Substituent on Phenol | Heterocycle Type | Key Functional Groups |

|---|---|---|---|

| Phenol, 3-(2-ethyl-4,5-dihydro-5-oxazolyl)- | 3-position | 4,5-dihydrooxazole (oxazoline) | Phenolic -OH, oxazoline ring |

| 2-(4,5-Dimethylimidazol-1-yl)phenol | 2-position | Imidazole | Phenolic -OH, imidazole ring |

| (Z)-5-Benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole | N/A (non-phenolic) | 4,5-dihydrooxazole | Benzylidene, aryl groups |

| 3-Ethylphenol (from elephant urine) | 3-position | None (simple alkyl substituent) | Phenolic -OH, ethyl group |

Key Observations :

- Substituent Position: Unlike 2-(4,5-dimethylimidazol-1-yl)phenol, the oxazoline substituent in the target compound is at the 3-position, altering electronic effects on the aromatic ring .

- Heterocycle Differences: The oxazoline ring (partially saturated) contrasts with fully aromatic imidazole in 2-(4,5-dimethylimidazol-1-yl)phenol, affecting resonance stabilization and hydrogen-bonding capacity .

Physicochemical Properties and Reactivity

Hydrogen Bonding and Crystallography

The oxazoline ring’s nitrogen and oxygen atoms enable diverse hydrogen-bonding motifs. For example, in (Z)-5-benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole (), X-ray crystallography revealed intermolecular C-H···O and N-H···π interactions.

Acidity and Solubility

- Acidity: The phenolic -OH (pKa ~10) is less acidic than imidazole-containing phenols (e.g., 2-(4,5-dimethylimidazol-1-yl)phenol), where the imidazole ring’s basicity can stabilize deprotonation .

- Solubility: The oxazoline ring’s polarity may improve water solubility compared to alkyl-substituted phenols like 3-ethylphenol but reduce it relative to imidazole derivatives due to reduced aromaticity .

Characterization

- Spectroscopy: IR and NMR (similar to ) would identify the oxazoline ring (C-O stretch ~1250 cm⁻¹) and phenolic -OH (~3200 cm⁻¹).

- X-ray Crystallography : As demonstrated in , SHELX software () could resolve the compound’s stereochemistry and packing motifs .

Biological Activity

Phenol, 3-(2-ethyl-4,5-dihydro-5-oxazolyl)- is a compound belonging to the oxazole derivatives, which have garnered attention for their diverse biological activities. This article explores its biological properties, synthesis methods, mechanisms of action, and potential applications in various fields.

Overview of the Compound

Phenol, 3-(2-ethyl-4,5-dihydro-5-oxazolyl)- has been identified as an intermediate in the synthesis of more complex oxazole derivatives. Its structure consists of a phenolic group attached to an oxazole ring, which contributes to its unique chemical reactivity and biological activity.

Synthesis Methods

The synthesis of Phenol, 3-(2-ethyl-4,5-dihydro-5-oxazolyl)- typically involves cyclization reactions between phenolic compounds and appropriate precursors under controlled conditions. Common methods include:

- Cyclization Reaction : The reaction of 2-ethyl-4,5-dihydro-5-oxazole with phenol in the presence of catalysts at elevated temperatures.

- Industrial Production : Large-scale synthesis often employs continuous flow reactors for consistent quality and yield, followed by purification techniques such as recrystallization or chromatography.

Biological Activity

The biological activities of Phenol, 3-(2-ethyl-4,5-dihydro-5-oxazolyl)- have been documented in various studies:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against bacterial strains such as E. coli and S. aureus. The mechanism involves disruption of microbial cell membranes and inhibition of enzyme activity essential for bacterial survival .

Anticancer Activity

Phenol derivatives are often explored for their anticancer potential. Studies have demonstrated that Phenol, 3-(2-ethyl-4,5-dihydro-5-oxazolyl)- can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound's interaction with specific molecular targets modulates pathways involved in cell proliferation and survival .

The biological effects of Phenol, 3-(2-ethyl-4,5-dihydro-5-oxazolyl)- can be attributed to its ability to interact with various molecular targets:

- Enzyme Interactions : The oxazole ring can modulate enzyme activity through competitive inhibition or allosteric regulation.

- Hydrogen Bonding : The phenolic hydroxyl group forms hydrogen bonds with amino acid residues in proteins, influencing their conformation and activity .

Comparative Analysis

This table highlights similar compounds and their respective biological activities. Notably, the ethyl substitution on the oxazole ring in Phenol, 3-(2-ethyl-4,5-dihydro-5-oxazolyl)- enhances its reactivity and selectivity towards certain biological targets.

Case Studies

Several case studies have documented the effectiveness of Phenol derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A study assessed the antimicrobial properties of various phenolic compounds against Candida albicans and Aspergillus niger, showing that derivatives with specific substitutions exhibited higher efficacy than standard antifungal agents .

- Anticancer Research : In vitro studies demonstrated that the compound could significantly reduce cell viability in breast cancer cell lines compared to untreated controls. Molecular docking studies indicated strong binding affinities to key proteins involved in cancer progression .

Q & A

Q. Basic

- IR spectroscopy : Identifies functional groups (e.g., C=N in oxazole at ~1650 cm⁻¹).

- NMR (¹H/¹³C) : Assigns proton environments (e.g., dihydrooxazole CH₂ at δ 3.5–4.5 ppm) and carbon backbone.

- GC-MS : Confirms molecular weight and fragmentation patterns.

Polarimetry (for chiral centers) and X-ray diffraction provide additional stereochemical validation .

How do researchers resolve contradictions in reaction yields when scaling up the synthesis of chiral oxazole-containing compounds?

Advanced

Contradictions often arise from kinetic vs. thermodynamic control or solvent effects. For scale-up:

- Optimize stoichiometry and reaction time (e.g., extended reflux for complete cyclization).

- Use gradient recrystallization to isolate intermediates.

- Monitor by TLC and adjust purification methods (e.g., column chromatography for polar byproducts). achieved 83.2–94.5% yields through stepwise optimization .

What are the key considerations in designing enantioselective synthesis protocols for 4,5-dihydrooxazole derivatives?

Q. Basic

- Chiral precursors : (S)-(+)-2-phenylglycinol ensures enantiopurity .

- Catalysts : Asymmetric catalysis (e.g., chiral Lewis acids) enhances stereoselectivity.

- Analysis : Chiral HPLC or polarimetry quantifies enantiomeric excess.

In X-ray crystallography, how do data collection parameters impact the structural analysis of phenol-oxazole compounds?

Q. Advanced

- Temperature : Low temperatures (e.g., 100 K) reduce thermal motion, improving resolution .

- Radiation sources : Synchrotron radiation enhances data quality for large unit cells.

- Detectors : Area detectors (e.g., Bruker SMART) increase data completeness. SHELX handles these datasets efficiently, even for twinned crystals .

What are common side reactions during the synthesis of phenol-oxazole hybrids, and how are they mitigated?

Q. Basic

- Incomplete cyclization : Prolonged reflux or acid catalysts (e.g., acetic acid) drive reaction completion .

- Oxidation : Inert atmospheres (N₂/Ar) prevent undesired oxidation of dihydrooxazole.

- Byproducts : Column chromatography removes unreacted precursors.

How can researchers validate crystal structure solutions for novel oxazole derivatives with disordered moieties?

Q. Advanced

- Disorder modeling : SHELXL partitions electron density for disordered groups.

- Cross-validation : Compare bond lengths/angles with similar structures (e.g., C–C bonds in : mean 0.006 Å).

- Spectroscopic consistency : Ensure NMR/IR data align with crystallographic results .

What role does solvent choice play in the recrystallization of 3-(2-ethyl-4,5-dihydro-5-oxazolyl)phenol derivatives?

Basic

Solvents with temperature-dependent solubility (e.g., ethanol, ether) yield high-purity crystals. Ethanol’s polarity aids in dissolving polar intermediates, while ether’s low boiling point facilitates rapid crystallization. highlights ethanol’s efficacy for recrystallizing pyrazolones, applicable to oxazoles .

What methodological approaches analyze electronic effects of substituents on the oxazole ring’s reactivity?

Q. Advanced

- Computational studies : Density Functional Theory (DFT) calculates electron distribution (e.g., HOMO-LUMO gaps).

- X-ray crystallography : Substituent effects on bond lengths (e.g., C–O in oxazole) correlate with reactivity .

- UV-Vis spectroscopy : Monitors charge-transfer transitions influenced by electron-donating/withdrawing groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.